REACTION_CXSMILES
|
[K].[CH3:2][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]([CH3:13])[CH3:12].[O:14]=O.Cl>C(O)(C)(C)C.C(OP(OCC)OCC)C.O=P(N(C)C)(N(C)C)N(C)C>[OH:14][C:11]([C:4]1[N:3]([CH3:2])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1)([CH3:13])[CH3:12] |^1:0|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O=P(N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O=P(N(C)C)(N(C)C)N(C)C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to -25°
|
Type
|
EXTRACTION
|
Details
|
extracted six times with 400 ml portions of ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed twice with 250 ml portions of water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.2 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[K].[CH3:2][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]([CH3:13])[CH3:12].[O:14]=O.Cl>C(O)(C)(C)C.C(OP(OCC)OCC)C.O=P(N(C)C)(N(C)C)N(C)C>[OH:14][C:11]([C:4]1[N:3]([CH3:2])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1)([CH3:13])[CH3:12] |^1:0|
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O=P(N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O=P(N(C)C)(N(C)C)N(C)C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to -25°
|
Type
|
EXTRACTION
|
Details
|
extracted six times with 400 ml portions of ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed twice with 250 ml portions of water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.2 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |